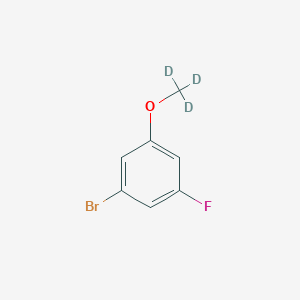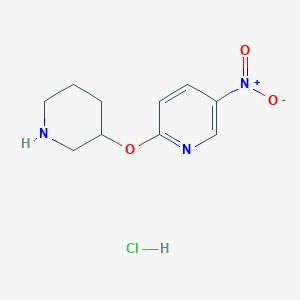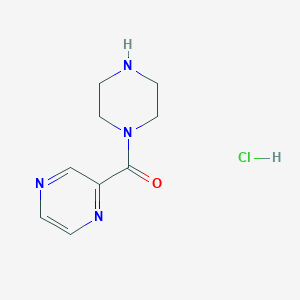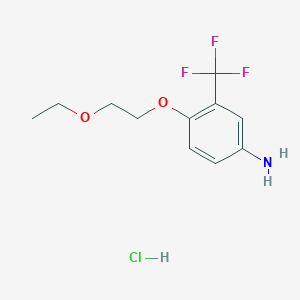
4-(2-エトキシエトキシ)-3-(トリフルオロメチル)アニリン塩酸塩
概要
説明
The compound “4-(2-Ethoxyethoxy)-3-(trifluoromethyl)aniline hydrochloride” is likely an organic compound containing an aniline group, which is a phenyl group attached to an amino group. It also contains an ethoxyethoxy group and a trifluoromethyl group .
Molecular Structure Analysis
The molecular structure of this compound would consist of a benzene ring (from the aniline group) with an amino group, a trifluoromethyl group, and an ethoxyethoxy group attached. The exact structure would depend on the positions of these groups on the benzene ring .Chemical Reactions Analysis
Anilines are generally basic due to the lone pair of electrons on the nitrogen atom. They can undergo reactions typical of amines, such as protonation to form salts. The trifluoromethyl group is electron-withdrawing, which would decrease the basicity of the aniline group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Anilines are generally polar due to the amino group, and the presence of the ethoxyethoxy group would likely make it even more polar .科学的研究の応用
プロテオミクス研究
4-(2-エトキシエトキシ)-3-(トリフルオロメチル)アニリン塩酸塩: is utilized in proteomics research as a reagent for protein characterization and modification . Its chemical structure allows for selective binding to proteins, aiding in the identification of protein-protein interactions and post-translational modifications. This compound’s role in proteomics can lead to a deeper understanding of cellular processes and the development of targeted therapies.
医薬品化学
In medicinal chemistry, this compound serves as a building block for the synthesis of pharmaceuticals . Its trifluoromethyl group is particularly valuable due to its bioisosteric properties, which can improve the metabolic stability and bioavailability of therapeutic agents. Researchers leverage this compound to design novel drugs with enhanced efficacy and reduced side effects.
農業
The compound finds application in agriculture as a potential precursor for the synthesis of agrochemicals . Its ability to act as an intermediate in the production of herbicides and pesticides is of significant interest. The development of new agrochemicals using this compound could lead to more effective and environmentally friendly solutions for crop protection.
材料科学
In materials science, 4-(2-エトキシエトキシ)-3-(トリフルオロメチル)アニリン塩酸塩 is explored for its potential use in creating advanced polymers and coatings . The incorporation of the trifluoromethyl group can impart materials with unique properties such as increased resistance to solvents and improved thermal stability.
環境科学
This chemical is also being studied for its applications in environmental science, particularly in the detection and removal of pollutants . Its chemical properties may allow it to bind selectively to certain contaminants, facilitating their capture and analysis. This could be instrumental in monitoring and improving environmental health.
生化学
Lastly, in the field of biochemistry, the compound is used as a selective fluorophore for imaging and diagnostic purposes . Its fluorescent properties enable researchers to track biological molecules in live cells, providing insights into cellular dynamics and mechanisms.
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-(2-ethoxyethoxy)-3-(trifluoromethyl)aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3NO2.ClH/c1-2-16-5-6-17-10-4-3-8(15)7-9(10)11(12,13)14;/h3-4,7H,2,5-6,15H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJKBDWQROXIDKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1=C(C=C(C=C1)N)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[2-(2,4-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B1451986.png)

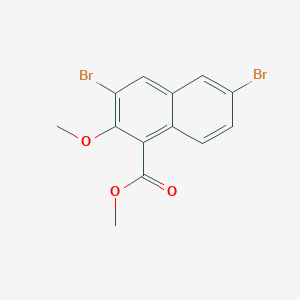
![2,7-Dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1451992.png)
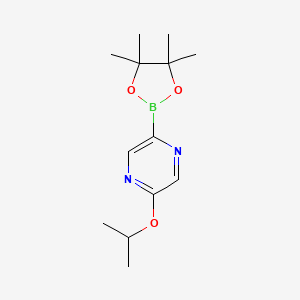
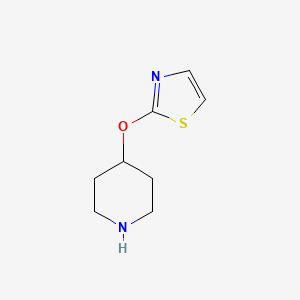



![1-[1-(3-Methoxyphenyl)imidazol-2-yl]piperazine](/img/structure/B1452004.png)

